6-Chloro-5-fluoro-1,3-benzoxazol-2-amine
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Overview
Description
6-Chloro-5-fluoro-1,3-benzoxazol-2-amine is a heterocyclic compound with the molecular formula C7H4ClFN2O and a molecular weight of 186.57 g/mol . This compound is part of the benzoxazole family, which is known for its diverse applications in medicinal chemistry, agrochemicals, and material science .
Preparation Methods
The synthesis of 6-Chloro-5-fluoro-1,3-benzoxazol-2-amine typically involves the use of 2-aminophenol as a precursor. Various synthetic routes can be employed, including the reaction of 2-aminophenol with substituted benzaldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts . Common catalysts include nanocatalysts, metal catalysts, and ionic liquid catalysts . Industrial production methods often utilize these synthetic strategies to achieve high yields and purity.
Chemical Reactions Analysis
6-Chloro-5-fluoro-1,3-benzoxazol-2-amine undergoes several types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can undergo oxidation to form various oxidized derivatives or reduction to form reduced products.
Condensation Reactions: It can react with aldehydes or ketones to form Schiff bases or other condensation products.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
6-Chloro-5-fluoro-1,3-benzoxazol-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is employed in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Chloro-5-fluoro-1,3-benzoxazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The pathways involved in its action depend on the specific biological context and target .
Comparison with Similar Compounds
6-Chloro-5-fluoro-1,3-benzoxazol-2-amine can be compared with other benzoxazole derivatives, such as:
5-Chloro-1,3-benzoxazol-2-amine: Similar in structure but lacks the fluorine atom, which may affect its reactivity and biological activity.
6-Fluoro-1,3-benzoxazol-2-amine: Lacks the chlorine atom, which can influence its chemical properties and applications.
The presence of both chlorine and fluorine atoms in this compound makes it unique, potentially enhancing its reactivity and broadening its range of applications .
Properties
IUPAC Name |
6-chloro-5-fluoro-1,3-benzoxazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClFN2O/c8-3-1-6-5(2-4(3)9)11-7(10)12-6/h1-2H,(H2,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTHDLWJUOJEKRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1F)Cl)OC(=N2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClFN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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